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Abstract

Target deconvolution is a critical bottleneck in drug discovery, particularly for compounds
identified through phenotypic screening. Understanding the direct molecular targets of a
bioactive compound is essential for elucidating its mechanism of action, optimizing its efficacy,
and predicting potential off-target effects. Mass spectrometry (MS)-based proteomics has
emerged as a powerful and indispensable toolkit for unbiased, proteome-wide identification of
inhibitor targets directly in physiologically relevant environments.[1][2] This application note
provides a detailed guide to the principles, protocols, and data analysis workflows for three
leading MS-based methodologies: Thermal Proteome Profiling (TPP), Chemical Proteomics
(primarily affinity purification-mass spectrometry), and Activity-Based Protein Profiling (ABPP).
We offer field-proven insights into experimental design, causality behind protocol choices, and
robust data interpretation strategies to empower researchers in their quest to connect small
molecules with their protein targets.

Introduction: The Challenge of Target Deconvolution

The journey from a hit compound to a clinical candidate is fraught with challenges, chief among
them being the identification of its molecular target(s).[1] While target-based screening begins
with a known protein, phenotypic screening identifies compounds based on a desired cellular
or organismal outcome, leaving the direct molecular interactors unknown.[3] Elucidating these
targets is paramount. It provides a rational basis for lead optimization, clarifies the biological
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pathways being modulated, and is crucial for building a comprehensive safety profile by
identifying unintended off-targets.[2][4]

Mass spectrometry offers unparalleled sensitivity and depth for analyzing complex protein
mixtures, making it the technology of choice for modern target identification.[1] It allows for the
unbiased survey of thousands of proteins in a single experiment, moving beyond preconceived
hypotheses to reveal the full spectrum of a compound's interactions within the native cellular
environment.[5] This guide will dissect the three predominant MS-based strategies, providing
the technical detail necessary for their successful implementation.

Core Methodologies for Target Identification

The choice of methodology depends on several factors, including the nature of the inhibitor
(covalent vs. non-covalent), the availability of a modifiable chemical scaffold, and the specific
biological question being addressed. Each technique offers unique advantages and operates
on a distinct biophysical principle.

Methodology Comparison
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Thermal Proteome Profiling (TPP) | CETSA

Principle: TPP, which includes the Cellular Thermal Shift Assay (CETSA), operates on the
biophysical principle of ligand-induced thermal stabilization.[3] The binding of a small molecule
inhibitor to its target protein typically increases the protein's conformational stability, making it
more resistant to heat-induced denaturation. By heating cell lysates or intact cells to a range of
temperatures, separating the soluble (folded) proteins from the aggregated (unfolded) ones,
and quantifying the remaining soluble proteins using MS, one can generate a "melting curve"
for thousands of proteins simultaneously. A shift in this curve in the presence of an inhibitor
indicates a direct binding event.[3][13]

Workflow Diagram:
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Caption: TPP Experimental Workflow.

Detailed Protocol: Temperature-Range TPP (TPP-TR)

This protocol is adapted for cultured mammalian cells.[9][13][14]
e Cell Culture and Treatment:

o Culture cells to ~80% confluency. For a TMT10plex experiment, approximately 5x10"7
cells per condition (vehicle and inhibitor-treated) are recommended.
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o Treat one set of cells with the inhibitor at the desired concentration and a control set with
vehicle (e.g., DMSO) for the appropriate duration in serum-free media.

o Harvest cells, wash 3x with ice-cold PBS, and resuspend the cell pellet in a specific
volume of PBS containing protease inhibitors.

e Heating Procedure:
o Aliquot 100 pL of the cell suspension for each condition into 10 separate PCR tubes.

o Place the tubes in a thermal cycler with a temperature gradient. A typical 10-point gradient
is 37, 41, 44, 47, 50, 53, 56, 59, 63, and 67 °C.[14]

o Heat the samples for 3 minutes at the specified temperatures, followed by a 3-minute
incubation at room temperature.[14]

 Lysis and Protein Extraction:

o Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a
25 °C water bath.

o To separate soluble from aggregated proteins, ultracentrifuge the lysates at 100,000 x g
for 30 minutes at 4 °C.

o Carefully collect the supernatant containing the soluble protein fraction.
o Sample Preparation for MS:
o Determine the protein concentration of each sample (e.g., using a BCA assay).
o Take an equal amount of protein (e.g., 50 pg) from each of the 10 temperature points.

o Perform protein reduction (DTT), alkylation (iodoacetamide), and overnight digestion with
trypsin according to standard proteomics protocols.

e TMT Labeling and Mass Spectrometry:
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o Label the digested peptides from each of the 10 temperature points with a unique channel
of a TMT10plex reagent set according to the manufacturer's protocol.

o Combine the 10 labeled samples into a single tube, desalt using a C18 StageTip, and
analyze by LC-MS/MS on a high-resolution Orbitrap mass spectrometer.[8]

Data Analysis Workflow

o Peptide/Protein Identification and Quantification: Process the raw MS data using software
like Proteome Discoverer or MaxQuant to identify peptides and proteins and to extract the
TMT reporter ion intensities for quantification.

o Data Normalization: Normalize the protein abundance data across the different
temperatures. Typically, the abundance at each temperature is expressed as a fold-change
relative to the abundance at the lowest temperature (e.g., 37 °C).[14]

e Melting Curve Fitting: For each protein, plot the relative soluble abundance against
temperature. Fit these data points to a sigmoidal curve (Boltzmann equation) to determine
the melting temperature (Tm), which is the temperature at which 50% of the protein is
denatured.[15]

 Hit Identification: Compare the Tm values for each protein between the vehicle- and inhibitor-
treated samples. A statistically significant increase in Tm (ATm) is indicative of target
engagement. Specialized R packages like TPP or Inflect are available for this analysis.[8]

Troubleshooting TPP

¢ No or Small Thermal Shift for Known Target: Not all binding events result in a significant
thermal shift.[12] Consider performing a concentration-range TPP (TPP-CCR) experiment,
where cells are treated with a range of inhibitor concentrations and heated at a single, fixed
temperature. This can sometimes be more sensitive. Also, ensure the inhibitor is cell-
permeable if using intact cells.

o Low Proteome Coverage: Ensure efficient protein extraction and digestion. For membrane
proteins, consider including mild, non-denaturing detergents like NP-40 in the lysis buffer.[14]
Optimizing the LC-MS/MS gradient and acquisition parameters can also improve coverage.
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» High Variability Between Replicates: Precise control over cell handling, heating, and protein
quantification is critical. Use a thermal cycler with excellent temperature accuracy. Ensure
complete removal of aggregated proteins during ultracentrifugation.

Chemical Proteomics: Affinity Purification-Mass
Spectrometry (AP-MS)

Principle: This classic and powerful approach involves chemically modifying the inhibitor to
incorporate a linker and an affinity tag (e.g., biotin).[6] This "bait" molecule is then immobilized
on a solid support (e.g., streptavidin beads) and used to "fish" for its binding partners from a
cell or tissue lysate. After washing away non-specific binders, the captured "prey" proteins are
eluted, digested, and identified by MS.[6][16]

Workflow Diagram:
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Caption: Competitive ABPP Experimental Workflow.
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Detailed Protocol: Competitive isoTOP-ABPP

This protocol is designed to identify the targets of a covalent inhibitor targeting cysteine
residues.

Cell Culture and Lysate Preparation:
o Culture cells and harvest as described for other methods.

o Prepare a native cell lysate (1-2 mg/mL protein) in PBS without DTT or other reducing
agents that would interfere with cysteine-reactive probes.

Competitive Inhibition:

o Aliquot the proteome into two samples. To one, add the test inhibitor (e.g., at 1 uM). To the
other, add vehicle (DMSO). Incubate for 30 minutes at room temperature.

Probe Labeling:

o Add a cysteine-reactive ABP, such as an iodoacetamide-alkyne probe, to both samples at
a final concentration of 100 yuM. Incubate for 1 hour at room temperature.

o Quench any remaining reactive probe by adding DTT.

Click Chemistry and Enrichment:

o To conjugate a reporter tag, perform a copper-catalyzed azide-alkyne cycloaddition
(CuAAC) "click” reaction. Add biotin-azide, TCEP, TBTA ligand, and copper(ll) sulfate to
each sample. Incubate for 1 hour.

o Precipitate the proteins (e.g., with methanol/chloroform) to remove excess click chemistry
reagents.

o Resuspend the protein pellets in buffer containing SDS and enrich the biotinylated proteins
using streptavidin beads.

o Sample Preparation and MS:
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o Wash the beads extensively to remove non-labeled proteins.
o Perform on-bead reduction, alkylation, and trypsin digestion.

o Analyze the resulting peptides by label-free quantitative LC-MS/MS.

Data Analysis Workflow

» Protein Identification and Quantification: Process the raw MS data to identify proteins and
obtain their LFQ intensities in both the control and inhibitor-treated samples.

» Ratio Calculation: For each identified protein, calculate the ratio of its abundance in the
control sample versus the inhibitor-treated sample.

 Hit Identification: A protein that shows a significantly high ratio (e.g., >2-3 fold) is considered
a target. This indicates that the inhibitor successfully competed with the ABP for binding to
the active site, leading to a decrease in the amount of enriched protein in the treated sample.
Statistical significance (p-value) should be calculated based on replicate experiments.

Troubleshooting ABPP

e Probe Synthesis Issues: The synthesis of ABPs can be challenging. Confirm the structure
and purity of the probe using NMR and mass spectrometry.

« Inefficient Labeling:

o Probe Reactivity: The warhead may not be sufficiently reactive for the target enzyme
class. Consider using a more potent reactive group.

o Incubation Time/Concentration: Optimize the probe concentration and incubation time. Too
low a concentration will result in weak signals, while too high can lead to non-specific

labeling.

o Non-Specific Labeling: Even well-designed probes can label non-target proteins. The
competitive experiment is essential to distinguish specific, displaceable binding from non-
specific covalent reactions. Including a "no-probe" control is also critical to identify proteins
that bind non-specifically to the enrichment beads.
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Case Study: Deconvolution of Kinase Inhibitor
Targets

Background: The clinical kinase inhibitor dasatinib is known to target the oncoprotein BCR-
ABL. However, like many kinase inhibitors that target the conserved ATP-binding pocket, it
exhibits polypharmacology.

Methodology: A chemical proteomics approach was used to map the full target profile of
dasatinib in cancer cell lines. [17]An analog of dasatinib was immobilized on beads (kinobeads)
and used for affinity purification from K562 cell lysates. [4]Mass spectrometry was used to
identify the bound proteins.

Results: The study confirmed the known targets, including ABL and SRC family kinases.
[17]Crucially, it also identified numerous unanticipated "off-targets.” For the related inhibitor
imatinib, this approach identified the receptor tyrosine kinase DDR1 and the oxidoreductase
NQO2 as novel, high-affinity targets. [17] Validation and Significance: The binding of imatinib to
these novel targets was confirmed using cellular and enzymatic assays. [17]The identification
of NQO2 as an off-target was particularly significant, as it provided a molecular explanation for
some of the drug's side effects and opened up avenues for drug repurposing. This case study
highlights how chemical proteomics can provide a comprehensive and unbiased view of a
drug's interaction landscape, yielding critical insights for both efficacy and safety. [2][4]

Conclusion

Mass spectrometry-based proteomics provides a suite of powerful, complementary techniques
for the definitive identification of inhibitor targets.

o Thermal Proteome Profiling offers the unigue ability to assess target engagement in living
cells without any modification to the compound, making it an invaluable tool for validating on-
target activity in a native context.

e Chemical Proteomics (AP-MS) provides a direct and robust method for capturing binding
partners, and when combined with a competitive workflow, it is a gold standard for identifying
both covalent and non-covalent interactors.
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Activity-Based Protein Profiling delivers unparalleled insight into the functional state of
enzymes, allowing for the specific identification of inhibitors that modulate catalytic activity.

The successful deconvolution of an inhibitor's targets is a landmark achievement in any drug

discovery program. By carefully selecting the appropriate MS-based strategy and executing the

protocols with precision, researchers can gain deep molecular insights that are essential for

advancing novel therapeutics from the bench to the clinic.

References

George, A. L., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for
Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research,
22(8), 2629-2640. [Link]

Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of direct and
indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols,
10(10), 1567-1593. [Link]

Morris, J. H., et al. (2011). Affinity purification—mass spectrometry and network analysis to
understand protein-protein interactions. Nature Protocols, 6(9), 1315-1326. [Link]

Loo, J. A, et al. (1999). Application of mass spectrometry for target identification and
characterization. Medicinal Research Reviews, 19(4), 307-319. [Link]

Mateus, A., et al. (2020). Thermal proteome profiling for interrogating protein interactions.
Molecular Systems Biology, 16(3), €9232. [Link]

Klaeger, S., et al. (2016). Chemical Proteomics Reveals Ferrochelatase as a Common Off-
target of Kinase Inhibitors. ACS Chemical Biology, 11(5), 1245-1254. [Link]

Ruprecht, B., et al. (2015). Quantitative Proteomics of Kinase Inhibitors and Mechanisms of
Action. ACS Chemical Biology, 10(1), 267-277. [Link]

Porta, E., et al. (2023). Activity-based protein profiling: A graphical review. Computational
and Structural Biotechnology Journal, 21, 4147-4159. [Link]

© 2025 BenchChem. All rights reserved. 11/16 Tech Support


https://pubs.acs.org/doi/10.1021/acs.jproteome.3c00111
https://www.nature.com/articles/nprot.2015.101
https://www.nature.com/articles/nprot.2011.368
https://pubmed.ncbi.nlm.nih.gov/10398927/
https://www.embopress.org/doi/full/10.15252/msb.20199232
https://pubs.acs.org/doi/10.1021/acschembio.5b01063
https://pubs.acs.org/doi/10.1021/cb5008449
https://www.sciencedirect.com/science/article/pii/S200103702300300X
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13783563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

West, G. M., et al. (2013). Comparative Analysis of Mass Spectrometry-Based Proteomic
Methods for Protein Target Discovery using a One-Pot Approach. Journal of Proteome
Research, 12(9), 4113-4125. [Link]

Niphakis, M. J., & Cravatt, B. F. (2018). Advanced Activity-Based Protein Profiling Application
Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. [Link]

Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical
Kinase Inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]

Emery-Corbin, S. J., et al. (2024). Improved drug target deconvolution with PISA-DIA using
an extended, overlapping temperature gradient. Proteomics, €2300644. [Link]

Jenkins, E., et al. (2023). Different chemical proteomic approaches to identify the targets of
lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180126. [Link]

EMBL-EBI. High-throughput: Affinity purification mass spectrometry. [Link]

Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and
Analysts. [Link]

Mateus, A., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state
through heat-induced stability changes. FEBS Letters, 591(17), 2535-2546. [Link]

Wolters, G. (2021). Optimization of thermal proteomic profiling methods using protein
solubility modifiers. IslandScholar. [Link]

Graphviz. DOT Language. [Link]

Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the
proteome. Science, 346(6205), 1255784. [Link]

Sketchviz. Graphviz Examples and Tutorial. [Link]

ResearchGate. (2025). Target identification with quantitative activity based protein profiling
(ABPP). [Link]

Emergent Mind. (2025). Thermal Proteome Profiling (TPP). [Link]

© 2025 BenchChem. All rights reserved. 12 /16 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3817926/
https://www.frontiersin.org/articles/10.3389/fphar.2018.00353/full
https://www.nature.com/articles/nbt1328
https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/full/10.1002/pmic.202300644
https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2180126
https://www.ebi.ac.uk/training/online/courses/protein-interactions-and-their-importance/protein-interaction-detection-methods/high-throughput-affinity-purification-mass-spectometry/
https://www.danieleteti.it/post/2023/graphviz-dot-tutorial/
https://febs.onlinelibrary.wiley.com/doi/full/10.1002/1873-3468.12784
https://islandscholar.ca/islandora/object/ir%3A24844
https://graphviz.org/doc/info/lang.html
https://www.science.org/doi/10.1126/science.1255784
https://sketchviz.com/graphviz-examples
https://www.researchgate.net/publication/323646702_Target_identification_with_quantitative_activity_based_protein_profiling_ABPP
https://emergentmind.com/papers/2401.03151
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13783563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Chen, Y., et al. (2024). Integrated Thermal Proteome Profiling and Affinity Ultrafiltration Mass
Spectrometry (iTPAUMS): A Novel Paradigm for Elucidating the Mechanism of Action of
Natural Products. Analytical Chemistry. [Link]

Leiden University. Activity-based protein profiling for drug discovery. [Link]

Gotze, S., et al. (2023). Advances in Ultrahigh Throughput Hit Discovery with Tandem Mass
Spectrometry Encoded Libraries. Journal of the American Chemical Society, 145(33), 18020-
18034. [Link]

Proteomics & Mass Spectrometry Core Facility. (2018). Discovery of protein-protein
interactions by affinity purification and mass spectrometry (AP-MS). [Link]

ResearchGate. (2018). Advanced Activity-Based Protein Profiling Application Strategies for
Drug Development. [Link]

Charlesreidl. Simple Graph - GraphViz Examples and Tutorial. [Link]

Jessani, N., & Cravatt, B. F. (2004). Activity-Based Protein Profiling (ABPP) and Click
Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical
Biology, 1(1), 1-15. [Link]

TU Wien. (2021). Graph Models for Biological Pathway Visualization: State of the Art and
Future Challenges. [Link]

Graphviz Python User Guide. [Link]

George, A. L., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for
Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research,
22(8), 2629-2640. [Link]

ResearchGate. (2013). Example Pathview graphs: (a) Graphviz view on a canonical
signaling... [Link]

arXiv. (2021). Graph Models for Biological Pathway Visualization: State of the Art and Future
Challenges. [Link]

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://pubs.acs.org/doi/10.1021/acs.analchem.4c02280
https://www.universiteitleiden.nl/en/led3/drug-discovery-case-studies/activity-based-protein-profiling-for-drug-discovery
https://pubs.acs.org/doi/10.1021/jacs.3c04297
https://www.epfl.ch/research/domains/proteomics/ap-ms/
https://www.researchgate.net/publication/324329068_Advanced_Activity-Based_Protein_Profiling_Application_Strategies_for_Drug_Development
https://www.charlesreid1.com/wiki/GraphViz_Examples/Simple_Graph
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012586/
https://www.cg.tuwien.ac.at/research/publications/2021/PNguyen-2021-IVAPP/PNguyen-2021-IVAPP-Preprint.pdf
https://graphviz.readthedocs.io/en/stable/manual.html
https://pubmed.ncbi.nlm.nih.gov/37439223/
https://www.researchgate.net/figure/Example-Pathview-graphs-a-Graphviz-view-on-a-canonical-signaling-pathway-hsa04110_fig2_236920117
https://arxiv.org/abs/2110.04808
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13783563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Reddit. (2023). Molecular Pathway Figure Generator. [Link]

e Chad's Blog. (2021). Building diagrams using graphviz. [Link]

e Smith Henry, A. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go
Wrong. Agilent. [Link]

e Zhang, H., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by
Chemical Proteomics. Molecules, 29(10), 2291. [Link]

o LCGC International. (2018). Contaminants Everywhere! Tips and Tricks for Reducing
Background Signals When Using LC—-MS. [Link]

o ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

o Christoforou, A., et al. (2016). Comparative Analysis of Quantitative Mass Spectrometric
Methods for Subcellular Proteomics. Journal of Proteome Research, 15(3), 859-869. [Link]

o Wolters, G. (2021). Optimization of thermal proteomic profiling methods using protein
solubility modifiers. University of Prince Edward Island. [Link]

e Vermeulen, M., et al. (2013). Quantitative affinity purification mass spectrometry: a versatile
technology to study protein—protein interactions. Journal of Proteome Research, 12(1), 2-11.
[Link]

e Li, Z., etal. (2022). Quantitative Chemoproteomic Profiling with Data-Independent
Acquisition-Based Mass Spectrometry. Journal of the American Chemical Society, 144(2),
945-954. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pubs.acs.org [pubs.acs.org]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.reddit.com/r/bioinformatics/comments/17h1f3d/molecular_pathway_figure_generator/
https://chads-blog.com/blog/building-diagrams-using-graphviz/
https://www.agilent.com/cs/library/slidepresentation/public/Mass%20Spectrometer%20Troubleshooting%20-%20What%20to%20Check%20When%20Your%20Results%20Go%20Wrong.pdf
https://www.mdpi.com/1420-3049/29/10/2291
https://www.chromatographyonline.com/view/contaminants-everywhere-tips-and-tricks-reducing-background-signals-when-using-lc-ms
https://zefsci.com/lcms-troubleshooting/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4786737/
https://islandscholar.ca/islandora/object/ir:24844
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3538053/
https://pubs.acs.org/doi/10.1021/jacs.1c11030
https://www.benchchem.com/product/b13783563?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.jproteome.3c00111
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13783563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

2. Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase
Inhibitors - PubMed [pubmed.nchbi.nlm.nih.gov]

e 3. Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the
Intact Proteoforms in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]

e 4. pubs.acs.org [pubs.acs.org]

o 5. chromatographyonline.com [chromatographyonline.com]

e 6. tandfonline.com [tandfonline.com]

e 7. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]

o 8. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by
Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

e 9. Improved drug target deconvolution with PISA-DIA using an extended, overlapping
temperature gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

e 10. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT
Mass Spectrometry - PMC [pmc.ncbi.nim.nih.gov]

e 11. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nim.nih.gov]

e 12. Chemical proteomics for a comprehensive understanding of functional activity and the
interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D
[pubs.rsc.org]

e 13. Thermal proteome profiling in bacteria: probing protein state in vivo - PMC
[pmc.ncbi.nlm.nih.gov]

e 14. islandscholar.ca [islandscholar.ca]

e 15. emergentmind.com [emergentmind.com]
e 16. islandscholar.ca [islandscholar.ca]

e 17. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Application Notes & Protocols: Identifying Inhibitor
Targets Using Mass Spectrometry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13783563#using-mass-spectrometry-to-identify-
inhibitor-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://pubmed.ncbi.nlm.nih.gov/26863403/
https://pubmed.ncbi.nlm.nih.gov/26863403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12649780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12649780/
https://pubs.acs.org/doi/10.1021/cb5008794
https://www.chromatographyonline.com/view/contaminants-everywhere-tips-and-tricks-reducing-background-signals-when-using-lc-ms
https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2183809
https://www.universiteitleiden.nl/en/science/led3/case-studies/activity-based-protein-profiling-for-drug-discovery
https://pmc.ncbi.nlm.nih.gov/articles/PMC10407934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10407934/
https://pubmed.ncbi.nlm.nih.gov/38766901/
https://pubmed.ncbi.nlm.nih.gov/38766901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3119539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3119539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10484978/
https://pubs.rsc.org/en/content/articlehtml/2025/cs/d5cs00381d
https://pubs.rsc.org/en/content/articlehtml/2025/cs/d5cs00381d
https://pubs.rsc.org/en/content/articlehtml/2025/cs/d5cs00381d
https://pmc.ncbi.nlm.nih.gov/articles/PMC6056769/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6056769/
https://islandscholar.ca/sites/default/files/2024-12/ir_24844_pdf.pdf
https://www.emergentmind.com/topics/thermal-proteome-profiling-tpp
https://islandscholar.ca/islandora/object/ir%3A24844
https://pubs.acs.org/doi/10.1021/cb700203j
https://www.benchchem.com/product/b13783563#using-mass-spectrometry-to-identify-inhibitor-targets
https://www.benchchem.com/product/b13783563#using-mass-spectrometry-to-identify-inhibitor-targets
https://www.benchchem.com/product/b13783563#using-mass-spectrometry-to-identify-inhibitor-targets
https://www.benchchem.com/product/b13783563#using-mass-spectrometry-to-identify-inhibitor-targets
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13783563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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